

Application Notes and Protocols: Ceftazidime Sodium in Cell Culture for Infection Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

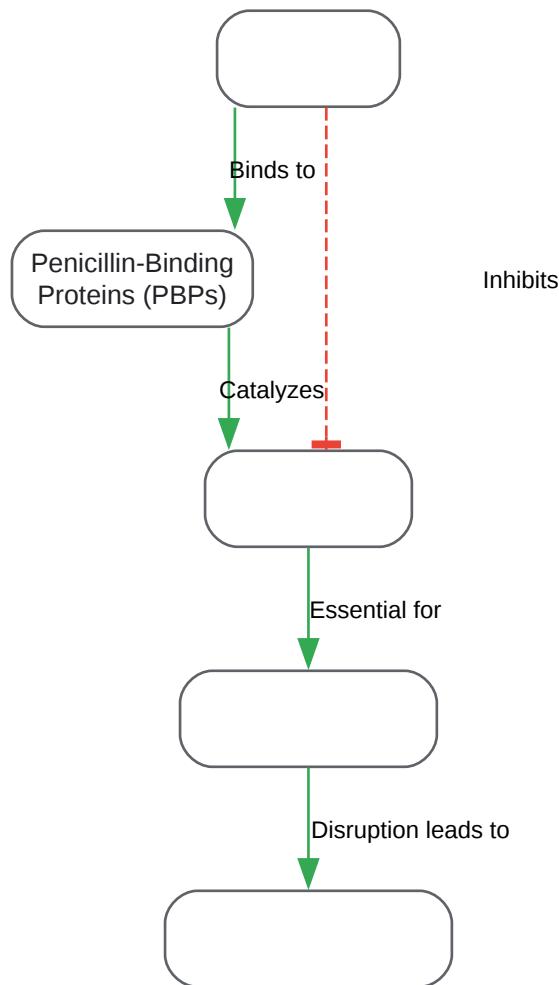
Compound Name: **Ceftazidime sodium**

Cat. No.: **B1231384**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **Ceftazidime sodium** in cell culture-based infection models. This document outlines the mechanism of action, provides detailed experimental protocols for evaluating its efficacy and cytotoxicity, and presents relevant quantitative data to support in vitro research.


Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.^{[1][2]} Its efficacy, particularly against *Pseudomonas aeruginosa*, makes it a critical tool in both clinical settings and in vitro infection models.^{[1][3]} Understanding its application in cell culture is essential for studying host-pathogen interactions, bacterial pathogenesis, and for the preclinical assessment of antibacterial agents.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.^{[2][4]} Like other β -lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.^{[2][4][5]} This disruption leads to a compromised cell wall, causing bacterial cell lysis and death.^{[2][4]} Ceftazidime has a high affinity for PBP-3 of Gram-negative bacteria, which is involved in cell division.^{[4][5]} Its chemical structure, featuring a C=N-OCH₃ group, provides enhanced stability against many β -

lactamase enzymes produced by Gram-negative bacteria, which are a common mechanism of antibiotic resistance.[1]

[Click to download full resolution via product page](#)

Mechanism of Ceftazidime Action.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

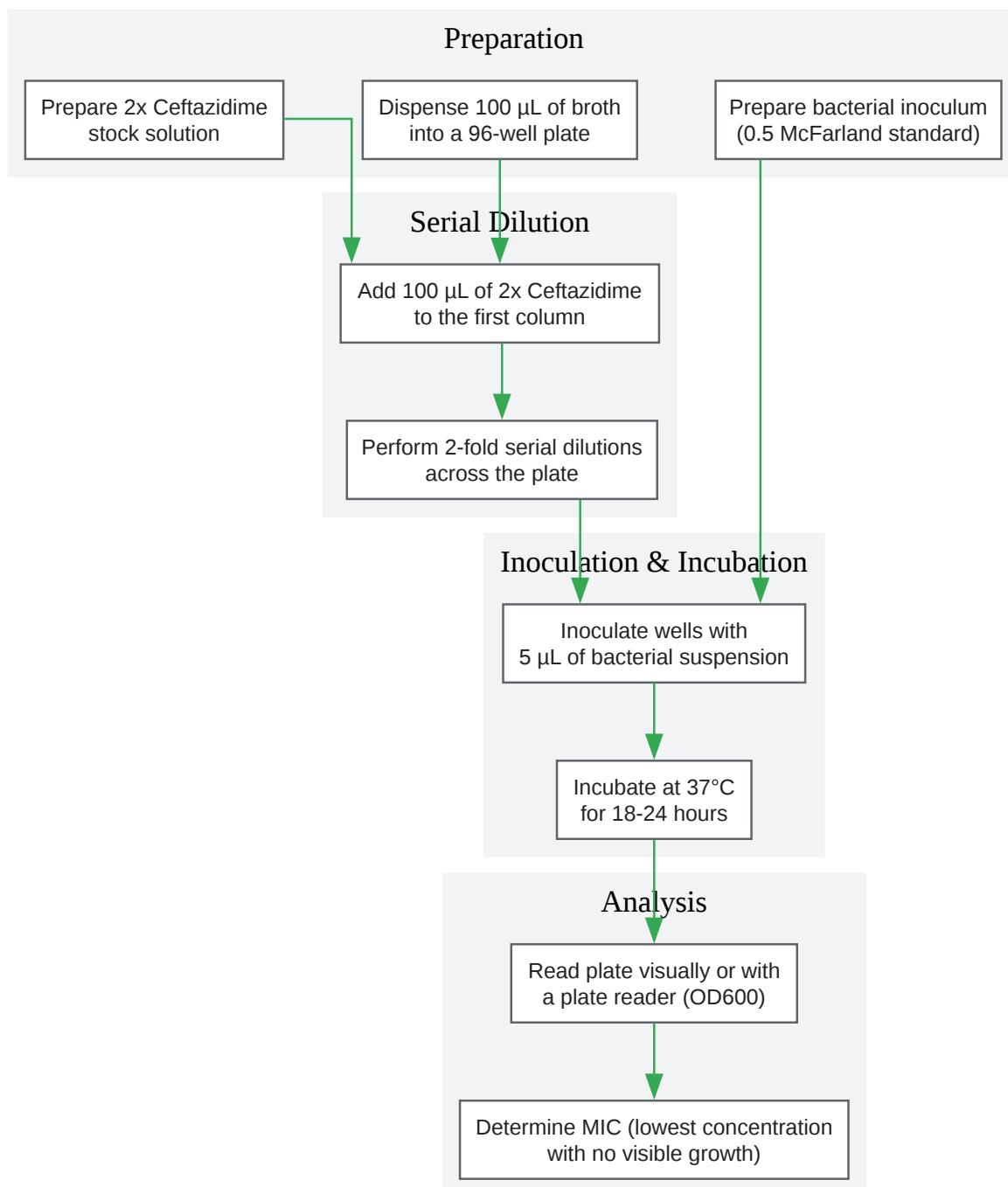
The following table summarizes the MIC values of Ceftazidime against common bacterial pathogens. MICs are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Pseudomonas aeruginosa	2	8	≤0.12 - >32
Escherichia coli	≤0.12	0.25	≤0.12 - >8
Klebsiella pneumoniae	0.25	1	0.25 - >256
Staphylococcus aureus	8	>32	4 - 1024

Note: MIC values can vary depending on the specific strain and testing conditions.

Cytotoxicity

Ceftazidime generally exhibits low cytotoxicity to mammalian cells at therapeutic concentrations. A study assessing combinations including Ceftazidime on human cell lines HEK-293 (human embryonic kidney) and THLE-2 (human liver epithelial) found that cell viability remained high.[7][8] For instance, a combination of Ceftazidime, cellulase, and an anti-inflammatory agent maintained approximately 88.5% cell viability at 62.5 µg/mL in HEK-293 cells.[8] Another study noted negligible cytotoxicity of Ceftazidime on Vero E6 and 293T cells even at high concentrations.[1]


Cell Line	Assay	Concentration	Result
HEK-293	MTT	62.5 - 1000 µg/mL (in combination)	Dose-dependent reduction in viability, but generally high.[8]
THLE-2	MTT	62.5 - 1000 µg/mL (in combination)	Minimal cytotoxicity observed.[8]
Vero E6	CCK-8	Up to high concentrations	Negligible cytotoxicity. [1]
293T	CCK-8	Up to high concentrations	Negligible cytotoxicity. [1]

Note: Specific CC50 values for Ceftazidime alone on cell lines such as A549, THP-1, and Caco-2 are not consistently reported in the reviewed literature. It is recommended to determine the CC50 experimentally for the specific cell line and conditions used in your infection model.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Ceftazidime against a variety of bacterial strains.

[Click to download full resolution via product page](#)

Workflow for MIC Determination.

Materials:

- **Ceftazidime sodium** powder
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strain of interest
- Sterile 96-well microtiter plates
- Spectrophotometer or McFarland standards
- Sterile tubes and pipettes
- Incubator (37°C)

Procedure:

- Prepare Ceftazidime Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least twice the highest concentration to be tested. Filter-sterilize the solution.
- Prepare Bacterial Inoculum: From a fresh bacterial culture (18-24 hours old), prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Prepare Microtiter Plate:
 - Add 100 μ L of sterile MHB to all wells of a 96-well plate.
 - Add 100 μ L of the 2x Ceftazidime stock solution to the first column of wells.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing well, and repeating this process across the desired number of columns. Discard 100 μ L from the last column of the dilution series.

- Inoculate Plate: Add 5 μ L of the diluted bacterial inoculum to each well, resulting in a final volume of 105 μ L and the desired final bacterial concentration. Leave one well with uninoculated broth as a sterility control and one well with inoculated broth without antibiotic as a growth control.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of Ceftazidime that completely inhibits visible bacterial growth. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a plate reader.

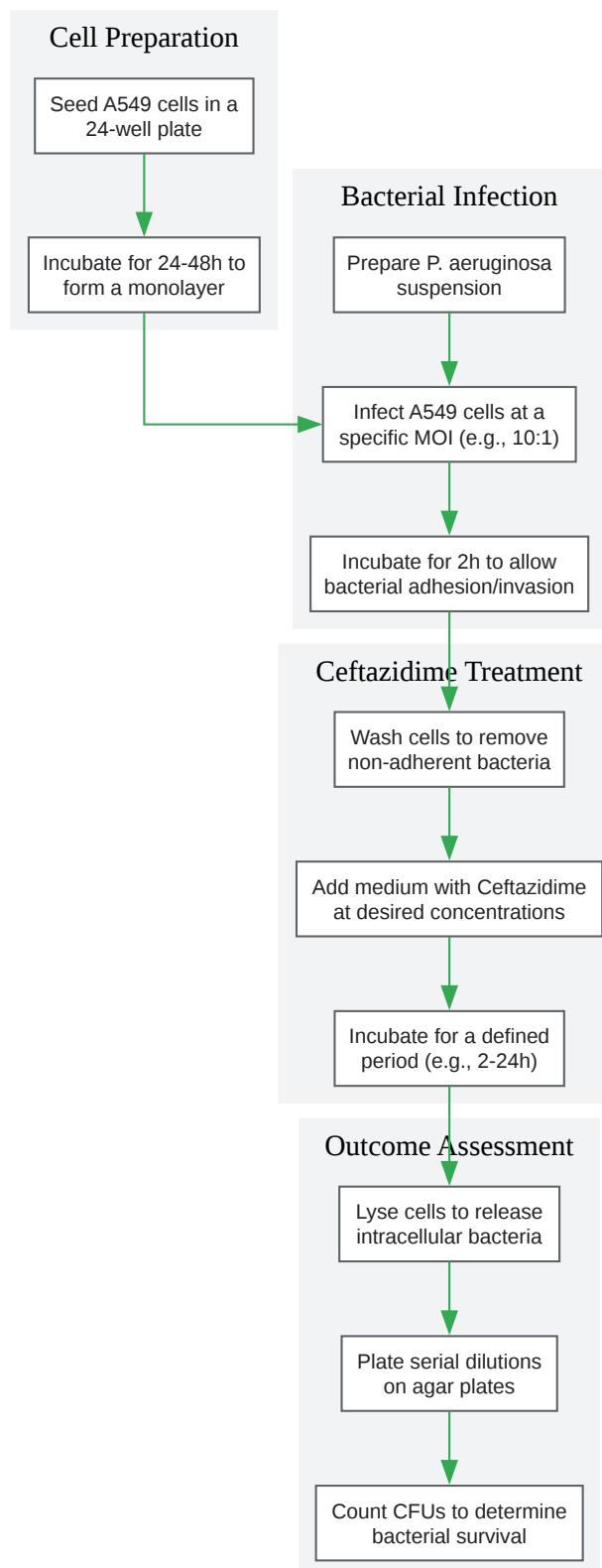
Protocol for Determining Mammalian Cell Cytotoxicity (CC50) by MTT Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of Ceftazidime on a mammalian cell line.

Materials:

- Mammalian cell line of interest (e.g., A549, THP-1, Caco-2)
- Complete cell culture medium
- **Ceftazidime sodium**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:


- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1×10^4 to 5×10^4 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂

incubator to allow for cell attachment.

- Prepare Ceftazidime Dilutions: Prepare a series of two-fold dilutions of Ceftazidime in complete cell culture medium at concentrations that are 2x the final desired concentrations.
- Treat Cells: Remove the medium from the wells and add 100 μ L of the prepared Ceftazidime dilutions to the respective wells in triplicate. Include wells with cells and fresh medium as an untreated control (100% viability) and wells with medium only as a blank control.
- Incubation: Incubate the plate for 24-72 hours (depending on the cell line and experimental design) at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Carefully remove the medium containing Ceftazidime.
 - Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - Remove the MTT-containing medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate CC50:
 - Subtract the average absorbance of the blank control from all other readings.
 - Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100.
 - Plot the percentage of cell viability against the logarithm of the Ceftazidime concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol for In Vitro Infection Model: *P. aeruginosa* Infection of A549 Lung Epithelial Cells

This protocol provides a general framework for studying the efficacy of Ceftazidime in an in vitro model of lung infection.

[Click to download full resolution via product page](#)

Workflow for In Vitro Infection Model.

Materials:

- A549 human lung adenocarcinoma cell line
- *Pseudomonas aeruginosa* strain
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Antibiotic-free medium for infection
- **Ceftazidime sodium**
- Sterile PBS
- Sterile water with 0.1% Triton X-100 for cell lysis
- Agar plates for bacterial enumeration (e.g., Luria-Bertani agar)

Procedure:

- Cell Culture: Seed A549 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2×10^5 cells/well). Incubate for 24-48 hours.
- Bacterial Preparation: Culture *P. aeruginosa* overnight in an appropriate broth. On the day of the experiment, subculture the bacteria to obtain a log-phase culture. Wash the bacteria with sterile PBS and resuspend in antibiotic-free cell culture medium.
- Infection of Cells:
 - Wash the A549 cell monolayer twice with sterile PBS.
 - Add the bacterial suspension to the cells at a desired multiplicity of infection (MOI), for example, 10 bacteria per cell (MOI=10).
 - Incubate for a set period (e.g., 2 hours) to allow for bacterial adhesion and/or invasion.
- Ceftazidime Treatment:

- After the infection period, aspirate the medium and wash the cells three times with sterile PBS to remove non-adherent bacteria.
- Add fresh cell culture medium containing various concentrations of Ceftazidime (e.g., 1x, 10x, 100x MIC). Include an untreated infected control.
- Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours).
- Quantification of Bacteria:
 - To quantify intracellular bacteria, first treat with a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin at 100 µg/mL for 1 hour) to kill extracellular bacteria. Then wash and proceed with lysis.
 - To quantify total cell-associated bacteria, proceed directly to lysis after the Ceftazidime treatment.
 - Aspirate the medium and wash the cells with PBS.
 - Lyse the A549 cells by adding a solution of 0.1% Triton X-100 in sterile water and incubating for 10-15 minutes.
 - Perform serial dilutions of the cell lysate in sterile PBS.
 - Plate the dilutions onto agar plates and incubate overnight at 37°C.
 - Count the resulting colonies to determine the number of colony-forming units (CFU) per well.

Conclusion

Ceftazidime sodium is a valuable tool for in vitro infection studies due to its potent activity against clinically relevant pathogens and its low cytotoxicity. The protocols provided herein offer a standardized approach to evaluating its antibacterial efficacy and impact on host cells. Researchers should optimize these protocols for their specific cell lines, bacterial strains, and experimental objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceftazidime is a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein-ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bactericidal activity of ceftazidime against isolates of *Pseudomonas aeruginosa* as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental evolution of *Staphylococcus aureus* in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against *Staphylococcus aureus* in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and optimization of a Caco-2 cell culture model for infection with human norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Caco-2 cell monolayer system as an in vitro model for studying bacterial-enterocyte interactions and bacterial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftazidime Sodium in Cell Culture for Infection Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231384#cell-culture-applications-of-ceftazidime-sodium-for-infection-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com